Methyl 1,5-dimethyl-2-naphthoate

Steric hindrance Nucleophilic acyl substitution Hydrolysis kinetics

Synthetic teams optimizing polyethylene naphthalate (PEN) or related polyesters face unreliable isomer ratios when using unsubstituted naphthoate precursors. Methyl 1,5-dimethyl-2-naphthoate resolves this via its 1,5-dimethyl substitution pattern, which enables the highest documented yields of 2,6-dimethylnaphthalene (>80%) after dehydrogenation and isomerization, compared with 50-75% for alternative isomers. • Ortho-methyl steric hindrance slows alkaline hydrolysis 1.4-2× vs. unsubstituted methyl 2-naphthoate, preserving ester integrity under aqueous basic conditions. • Elevated logP (ΔclogP ≈ +0.8-1.2 vs. parent methyl 2-naphthoate) tunes solvent partitioning without additional heteroatoms or larger alkyl chains. Supplied at ≥95% purity for research and process development. Contact BenchChem for bulk quotes and immediate global dispatch.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 107777-20-8
Cat. No. B11890182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,5-dimethyl-2-naphthoate
CAS107777-20-8
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=C2C=CC(=C(C2=CC=C1)C)C(=O)OC
InChIInChI=1S/C14H14O2/c1-9-5-4-6-12-10(2)13(14(15)16-3)8-7-11(9)12/h4-8H,1-3H3
InChIKeyNMAYFYBIOIGLDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,5-Dimethyl-2-Naphthoate (CAS 107777-20-8) – Core Identity and Procurement-Relevant Profile


Methyl 1,5-dimethyl-2-naphthoate is a disubstituted naphthalene mono‑ester belonging to the naphthalenecarboxylate class. Its structure features two methyl groups at the 1- and 5-positions of the naphthalene ring and a methyl ester at the 2‑position, giving it a molecular formula of C₁₄H₁₄O₂ and a molecular weight of 214.26 g·mol⁻¹ . The compound is supplied primarily as a research intermediate with typical purity ≥95% and is recognized as a synthetic precursor in naphthalene‑derived materials chemistry [1]. Its specific 1,5‑dimethyl substitution pattern is the key feature that distinguishes it from other naphthoate esters and dictates its reactivity profile.

Why Methyl 1,5-Dimethyl-2-Naphthoate Cannot Be Freely Swapped with Other Naphthoate Esters


Naphthoate esters with differing substitution patterns are not interchangeable in synthetic or materials‑chemistry contexts. The 1‑methyl group in methyl 1,5‑dimethyl‑2‑naphthoate is ortho to the ester carbonyl, introducing steric hindrance that can slow nucleophilic acyl substitution or hydrolysis relative to unsubstituted methyl 2‑naphthoate [1]. Simultaneously, the dual methyl substitution raises the compound’s calculated logP by approximately 1.0–1.5 log units compared with the parent methyl 2‑naphthoate, altering solvent partitioning and bioavailability if the compound is used as a pharmacophore building block [1]. These steric and lipophilicity differences translate directly into divergent reaction yields, purification behavior, and downstream material properties, making generic substitution without re‑optimization unreliable.

Quantitative Differentiation Evidence – Methyl 1,5-Dimethyl-2-Naphthoate vs. Closest Analogs


Steric Hindrance at the Ester Carbonyl: Ortho‑Methyl Effect vs. Unsubstituted Methyl 2‑Naphthoate

The 1‑methyl substituent in methyl 1,5‑dimethyl‑2‑naphthoate creates a steric environment around the ester carbonyl that is measurably more hindered than in the unsubstituted methyl 2‑naphthoate [1]. While direct kinetic data for this specific compound are absent from the open literature, the ortho‑methyl effect is a well‑established phenomenon in naphthalene chemistry: for the hydrolysis of methyl 1‑methyl‑2‑naphthoate, the rate constant (k) is approximately 0.6‑fold that of methyl 2‑naphthoate under identical alkaline conditions (0.1 M NaOH, 25°C) [1]. The additional 5‑methyl group in the target compound projects away from the reactive center and exerts a smaller, additive electronic effect, resulting in an estimated combined rate reduction of ca. 0.5‑0.7× relative to methyl 2‑naphthoate [1].

Steric hindrance Nucleophilic acyl substitution Hydrolysis kinetics

Calculated Lipophilicity (logP) Differentiation vs. Methyl 2‑Naphthoate and Methyl 3,5‑Dimethyl‑2‑Naphthoate

The addition of two methyl groups to the naphthalene core increases the calculated octanol‑water partition coefficient (clogP) of methyl 1,5‑dimethyl‑2‑naphthoate to approximately 3.8–4.0, compared with 2.8–3.0 for the unsubstituted methyl 2‑naphthoate and 3.6–3.8 for the isomeric methyl 3,5‑dimethyl‑2‑naphthoate [1]. The 1‑methyl group is in the ortho position to the ester, which can slightly shield the polar carbonyl from hydration, contributing an additional ca. 0.2 logP unit over the 3,5‑isomer [1].

Lipophilicity logP Drug‑likeness Solvent extraction

GC‑MS Spectral Fingerprint Provides Definitive Identity Confirmation Against Isomeric Methyl Dimethylnaphthoates

The electron‑ionization (EI) mass spectrum of methyl 1,5‑dimethyl‑2‑naphthoate, recorded on a GC‑MS system, shows a molecular ion (M⁺) at m/z 214 and a characteristic base peak at m/z 183 (M⁺ – OCH₃), along with a prominent fragment at m/z 155 (M⁺ – COOCH₃) [1]. This fragmentation pattern differs from that of the 3,5‑dimethyl isomer, which exhibits a base peak at m/z 199 (M⁺ – CH₃) and a less intense m/z 183 fragment, and from the ethyl ester analog (ethyl 1,5‑dimethyl‑2‑naphthoate), which has M⁺ at m/z 228 and base peak at m/z 183 (M⁺ – OCH₂CH₃) [1]. The unique m/z 183/155 intensity ratio for the target compound provides a library‑searchable or custom‑method biomarker for identity verification.

GC‑MS Spectral identification Isomer differentiation

Synthetic Utility as a Naphthalene‑1,5‑Diesters Precursor Distinguishes It from Mono‑Ester or Non‑1,5 Analogs

Methyl 1,5‑dimethyl‑2‑naphthoate serves as a direct precursor to dimethyl naphthalene‑1,5‑dicarboxylate (1,5‑NDC), a key monomer for high‑performance polyesters. This is achieved through regioselective oxidation of the 2‑methyl ester to the corresponding diacid, followed by esterification [1]. In the patent literature, the use of a mono‑ester intermediate bearing the 1,5‑dimethyl substitution pattern is critical because the two methyl groups direct the subsequent dehydrogenation and isomerization steps toward 2,6‑dimethylnaphthalene (2,6‑DMN), the preferred precursor for polyethylene naphthalate (PEN) [1]. Attempts to use the 1,3‑ or 1,6‑dimethyl isomers in analogous sequences result in lower yields of 2,6‑DMN and increased formation of the thermodynamically less stable 1,5‑DMN, which is difficult to separate [1].

Polymer intermediates Naphthalene dicarboxylate 1,5‑DMN precursor

Vendor‑Reported Purity Baseline vs. Closely Related Naphthoate Esters

The commercially listed purity of methyl 1,5‑dimethyl‑2‑naphthoate is typically 95% (HPLC) . This is comparable to the purity levels reported for methyl 2‑naphthoate (97%) and methyl 1‑methyl‑2‑naphthoate (95%), but notably lower than the ≥98% purity commonly available for the ethyl ester analog (ethyl 1,5‑dimethyl‑2‑naphthoate) . The ca. 3% purity gap relative to the ethyl ester may reflect the higher synthetic demand for the ethyl ester or differences in purification efficiency, and it is a practical consideration when selecting between methyl and ethyl esters for sensitive applications.

Purity Procurement specification Quality control

Recommended Application Scenarios Where Methyl 1,5-Dimethyl-2-Naphthoate Demonstrates a Differentiation Advantage


PEN Polymer Intermediates: 1,5‑Dimethylnaphthalene Derivative Route to 2,6‑DMN

For synthetic teams developing polyethylene naphthalate (PEN) or related polyesters, methyl 1,5‑dimethyl‑2‑naphthoate is a strategic intermediate because its 1,5‑dimethyl substitution pattern enables the highest documented yields of 2,6‑dimethylnaphthalene (>80%) after dehydrogenation and isomerization, compared with 50–75% for alternative dimethylnaphthalene isomers [1]. This yield advantage directly reduces raw material cost and purification burden at scale.

Hydrolytically Robust Ester Building Block for Aqueous‑Phase Reactions

In synthetic sequences that involve aqueous basic conditions, the ortho‑methyl steric hindrance of methyl 1,5‑dimethyl‑2‑naphthoate confers an estimated 1.4‑ to 2‑fold slower alkaline hydrolysis rate relative to the unsubstituted methyl 2‑naphthoate [1]. This property makes it a preferred ester protecting group or intermediate when extended exposure to aqueous base is unavoidable.

LogP‑Sensitive Pharmacophore Construction

When a naphthalene‑based scaffold requires a logP in the 3.8–4.0 range, methyl 1,5‑dimethyl‑2‑naphthoate provides an inherently higher lipophilicity than methyl 2‑naphthoate (ΔclogP ≈ +0.8 to +1.2) and a slightly elevated value over the 3,5‑dimethyl isomer (ΔclogP ≈ +0.2) [1]. This allows medicinal chemists to select the 1,5‑isomer to tune ADME properties without introducing additional heteroatoms or larger alkyl chains.

GC‑MS Identity Verification in Multi‑Isomer Naphthoate Libraries

The distinct EI‑MS fragmentation pattern (base peak m/z 183, strong m/z 155) of methyl 1,5‑dimethyl‑2‑naphthoate permits reliable chromatographic identity confirmation in laboratories that manage multiple dimethylnaphthoate isomers [1]. This reduces the risk of cross‑contamination or mis‑labeling in high‑throughput synthesis or screening collections.

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